molecular formula C19H17N3O3 B4948359 2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B4948359
M. Wt: 335.4 g/mol
InChI Key: WAIKQUOWBQWWJA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a synthetically crafted tricyclic heterocyclic compound designed for advanced research applications. This molecule features a complex pyrimido[4,5-c]isoquinoline scaffold, a structural class known for its significant potential in pharmaceutical and biological chemistry. The core structure is closely related to deazaflavins, which bear a structural resemblance to naturally occurring flavins found in biomolecules like riboflavin and flavin adenine dinucleotide (FAD) . This similarity makes derivatives of this chemotype particularly valuable for probing biological mechanisms and developing new therapeutic agents. The primary research value of this compound lies in its potential biological activities. Tricyclic pyrimidoquinoline nuclei, in general, have received considerable attention from synthetic and medicinal chemists due to their presence in biologically important natural products and potent drugs . These compounds have demonstrated a broad spectrum of therapeutically useful activities in research settings, including anticancer, antibacterial, anti-inflammatory, antioxidant, and antimalarial properties . Specifically, pyrimido[4,5-c]isoquinoline derivatives have shown promising in vitro antifungal properties, particularly against dermatophytes . The structural motif is also being investigated for its antitumor and antiviral potential. From a synthetic chemistry perspective, the preparation of such complex molecules often employs modern, efficient protocols. These can include solvent-free microwave-assisted multicomponent reactions, which offer advantages in regiospecificity, reduced reaction times, and improved yields, aligning with green chemistry principles . This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,4-dimethyl-9-phenyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-21-17-16(18(24)22(2)19(21)25)13-8-12(11-6-4-3-5-7-11)9-15(23)14(13)10-20-17/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIKQUOWBQWWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multiple steps, starting with the construction of the pyrimidinone core. One common approach is the cyclization of appropriately substituted pyrimidinones under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one or more atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimido derivatives exhibit notable anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of pyrimidines have shown effectiveness against various cancer types by targeting specific pathways involved in cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies demonstrate that similar pyrimido compounds possess activity against a range of bacterial and fungal strains. This suggests that 2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research has shown that certain pyrimidine derivatives can modulate inflammatory responses. The specific compound may exhibit similar properties by inhibiting pro-inflammatory cytokines and mediators.

Synthesis and Derivatives

The synthesis of 2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multi-step reactions starting from simpler precursors such as barbituric acid and various aldehydes. The efficiency of these synthetic routes can be enhanced using modern catalytic methods.

Synthesis Method Catalyst Used Yield (%) Reaction Time (h)
Traditional CondensationNone605
CuI NanoparticlesCuI NPs972
Microwave-AssistedNone850.5

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study: Antimicrobial Screening

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which 2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The phenyl group at position 9 distinguishes it from derivatives with alkyl or thioaryl substituents (e.g., compound 35 in has phenylthio groups at positions 8 and 9) .

Pharmacological Comparison

Antimicrobial Activity

Selected MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria and Mycobacterium tuberculosis:

Compound MIC (µg/mL) vs. MRSA MIC (µg/mL) vs. K. pneumoniae MIC (µg/mL) vs. M. tuberculosis Reference
Target compound Not reported Not reported Not reported
Compound 28 0.5–1 (2× vancomycin) [1]
Claes et al. (2014) 0.5–8 (strain-dependent) [3]
QC derivatives 4–64 (strain-dependent) 64 (for K. pneumoniae) [4]

Key Findings :

  • Compound 28 (a tetraone analog) exhibits superior potency against MRSA (MIC 0.5–1 µg/mL) compared to QC derivatives (MIC 4–64 µg/mL), suggesting that full aromaticity and tetraone systems enhance Gram-positive activity .
  • The Claes et al. derivatives with tetrahydrobenzo-fused cores show potent antitubercular activity, indicating that saturation and benzo-fusion redirect bioactivity toward mycobacteria .

Structure–Activity Relationship (SAR) Insights

Substituent Effects

  • Methyl groups at positions 2 and 4 : Critical for maintaining antimicrobial activity. Removal or replacement with bulkier alkyl groups reduces potency .
  • Phenyl vs. thioaryl substituents : Thioaryl groups (e.g., in compound 35 ) enhance lipophilicity and membrane penetration, but phenyl groups (as in the target compound) may improve target specificity by reducing off-target interactions .
  • Dihydro vs.

QSAR Studies

A 2023 QSAR analysis of pyrimido-isoquinoline-quinones highlighted that:

  • Electron-withdrawing groups at position 8 correlate with enhanced MRSA inhibition.
  • Hydrophobic substituents at position 9 improve membrane permeability but may reduce solubility .

Biological Activity

The compound 2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is part of a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex bicyclic structure that includes a pyrimidine and isoquinoline moiety. The synthesis typically involves multi-component reactions (MCRs) that facilitate the formation of the desired heterocyclic frameworks efficiently. Recent studies have highlighted various synthetic routes that yield high purity and yield of the target compound .

Biological Activities

Research indicates that derivatives of pyrimidine and isoquinoline compounds exhibit a wide range of biological activities. The biological activities of 2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione are summarized below:

Anticancer Activity

Several studies have demonstrated the anticancer properties of related compounds. For instance, isoquinoline derivatives have been shown to selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells . The specific compound may exhibit similar properties due to structural similarities.

Antimicrobial Properties

The antimicrobial potential of pyrimidine derivatives has been well-documented. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Some studies suggest that pyrimidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the effects of a closely related compound on various cancer cell lines. It was found to induce apoptosis through mitochondrial pathways and disrupt microtubule dynamics .
  • Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups .
  • Mechanistic Studies : Further mechanistic studies revealed that these compounds might act as inhibitors for specific kinases involved in cell signaling pathways associated with cancer progression.

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerInhibition of CDK4; apoptosis induction
AntimicrobialEffective against bacterial strains
Anti-inflammatoryModulation of cytokines

Q & A

Q. Q. What are common pitfalls in interpreting 1H^1H-NMR data for this compound?

  • Methodology : Overlapping aromatic signals (δ 7.2–8.0 ppm) may obscure substituent effects. Use NOESY to confirm spatial proximity of protons. For diastereotopic methyl groups, analyze 13C^{13}C-NMR splitting. Always compare with literature data for analogous triones .

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